Molecular Complexity and Physicochemical Divergence from the Parent Aklomide Fragment
The target compound exhibits a significantly altered physicochemical profile compared to its simpler 2-chloro-4-nitrobenzamide fragment (Aklomide). The addition of the spirocyclic ketal increases the molecular weight by 154.2 g/mol and reduces the predicted LogP, indicating a dramatic shift in lipophilicity and molecular complexity that will fundamentally alter membrane permeability and target binding kinetics [1].
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW: 354.79 g/mol; Predicted LogP: 2.2 |
| Comparator Or Baseline | 2-Chloro-4-nitrobenzamide (Aklomide): MW: 200.58 g/mol; Experimental LogP: 2.57 [2] |
| Quantified Difference | Molecular weight increases by 77% (Δ154.2 g/mol). LogP decreases by 0.37 units. |
| Conditions | LogP values are a combination of experimental data for Aklomide and in silico predictions (ALOGPS 2.1) for the target compound due to lack of experimental data. |
Why This Matters
For procurement, this confirms the compound is not a simple bioisostere of Aklomide and cannot be used interchangeably in assays designed for the parent fragment.
- [1] ALOGPS 2.1 prediction for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide. Virtual Computational Chemistry Laboratory. Accessed April 29, 2026. View Source
- [2] 2-Chloro-4-nitrobenzamide; LogP. Molbase. Accessed April 29, 2026. View Source
